molecular formula C8H7FN2O B3274100 2-Amino-6-fluoro-4-methoxybenzonitrile CAS No. 601517-02-6

2-Amino-6-fluoro-4-methoxybenzonitrile

Cat. No. B3274100
CAS RN: 601517-02-6
M. Wt: 166.15 g/mol
InChI Key: RWFANFVLWPNXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-4-methoxybenzonitrile is a unique chemical provided to early discovery researchers . It has a linear formula of C8H7O1N2F1 . It is a solid substance .


Synthesis Analysis

2-Amino-6-fluorobenzonitrile can be prepared by treating 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro (F), methoxy (OCH3), and nitrile (CN) substituents, and an amino (NH2) group .


Chemical Reactions Analysis

As a medicinal chemistry intermediate, 2-Amino-6-fluorobenzonitrile has been employed for the preparation of tacrine-related compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 166.15 .

Scientific Research Applications

Synthesis of Substituted Quinazolinones

2-Amino-6-fluoro-4-methoxybenzonitrile is used as a starting material for synthesizing substituted 2-amino-4-quinazolinones, which have potential applications in medicinal chemistry. This synthesis involves the substitution of fluorine atoms with heterocycles and further chemical transformations to yield a series of o-fluorobenzoic acid derivatives. These derivatives are significant for developing novel chemical entities (Fray et al., 2006).

Anti-Tumor Activities

The compound is integral in synthesizing 4-aminoquinazoline derivatives, which have shown activities against Bcap-37 cell proliferation, indicating potential anti-tumor properties. This synthesis involves multiple chemical reactions, including nitration, reduction, and cyclization, leading to the formation of quinazoline derivatives with significant bioactivity (Li, 2015).

Corrosion Inhibition

Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, have been investigated as corrosion inhibitors for metals like mild steel and aluminum. They exhibit high inhibition efficiency, showcasing their potential as green corrosion inhibitors in industrial applications (Verma et al., 2015).

Synthesis of Schiff Bases and Antimicrobial Activity

The compound is used in synthesizing Schiff bases with antimicrobial properties. This process involves the Gewald synthesis technique and reactions with pyrazole-4-carboxaldehyde derivatives. These novel Schiff bases exhibit significant in vitro antimicrobial activity against various pathogens (Puthran et al., 2019).

Biological Evaluation of Metal Complexes

This compound is utilized in the synthesis of biologically active compounds, particularly in the formation of binuclear bridged metal complexes. These complexes, incorporating ligands like 2-aminobenzonitrile, have been studied for their antimicrobial and antioxidant activities, as well as their DNA-binding properties, indicating potential therapeutic applications (Govindharaju et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 . The precautionary statements include P261, P273, P280, P301 + P312, P302 + P352, P305 + P351 + P338 .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is used in the synthesis of tacrine-related compounds , suggesting it could have applications in the development of new pharmaceuticals.

properties

IUPAC Name

2-amino-6-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFANFVLWPNXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,6-Difluoro-4-methoxy-benzonitrile (Mol. Cryst. Liq. Cryst. 1989, 172) (200 mg, 1.18 mmol) was dissolved in ethanolic ammonia (2M solution, 10 ml) and the mixture was heated at 140° C. in an autoclave for 16 hours. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on silica gel using ethyl acetate in pentane as eluant (20:80) to give the title compound as a white solid (165 mg). LRMS: m/z (ES+) 189 [MNa+]
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ammonia gas was bubbled through a solution of 2,6-difluoro-4-methoxybenzonitrile (1.0 g, 5.91 mmol) in dimethylsulfoxide (11.83 mL) for 10 minutes. The reaction was then sealed and stirred at 90° C. for 24 hours. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to afford a tan residue. The residue was triturated with water, collected be vacuum filtration, and dried in vacuo to afford the title intermediate (0.9 g, 5.42 mmol) as a white solid. LC/MS (ESI+) m/z=167 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.83 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-6-fluoro-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.